REACTION_SMILES
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[Br:7][CH2:8][C:9](=[O:10])[Br:11].[CH2:12]([Cl:13])[Cl:14].[OH:1][CH2:2][C:3]([CH3:4])([NH2:5])[CH3:6]>>[OH:1][CH2:2][C:3]([CH3:4])([NH:5][C:9]([CH2:8][Br:7])=[O:10])[CH3:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Br)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(N)CO
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Name
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Type
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product
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Smiles
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CC(C)(CO)NC(=O)CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |